molecular formula C11H9N3S B188206 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 35359-27-4

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B188206
CAS No.: 35359-27-4
M. Wt: 215.28 g/mol
InChI Key: VSUPYSJUZGXREB-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound with the molecular formula C11H9N3S. It is known for its unique structure, which combines a triazole ring fused with a quinoline ring.

Mechanism of Action

Mode of Action:

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol interacts with various biomolecules in biochemical reactions. It has been found to intercalate DNA , which suggests that it may interact with enzymes and proteins involved in DNA replication and repair

Cellular Effects

It has been found to exhibit cytotoxicity at a concentration of 160 μg/ml . It has also been found to have promising antiviral activity .

Molecular Mechanism

It has been found to intercalate DNA , which suggests that it may exert its effects by interfering with DNA replication and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with triazole-2-thiol. This reaction is carried out under anhydrous conditions using a solvent such as dimethylformamide (DMF) and a base like potassium carbonate . The reaction mixture is stirred overnight and then poured into ice-water to precipitate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom in the quinoline ring.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are used under anhydrous conditions.

    Cyclization: Catalysts like palladium on carbon (Pd/C) can be used to facilitate cyclization reactions.

Major Products

The major products formed from these reactions include disulfides from oxidation, substituted quinoline derivatives from nucleophilic substitution, and various fused heterocyclic compounds from cyclization .

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antiviral and antimicrobial activities.

    Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol stands out due to its specific combination of a triazole and quinoline ring, which imparts unique electronic and steric properties. These properties make it particularly effective in applications requiring DNA intercalation and enzyme inhibition .

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUPYSJUZGXREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=S)N2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351466
Record name 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35359-27-4
Record name 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35359-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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